molecular formula C6H7N3O2S B12215980 Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B12215980
M. Wt: 185.21 g/mol
InChI Key: VXKCUARJYJLDMC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (Vitas-M Lab ID: BBL007162) is a pyrimidine derivative with the molecular formula C 6 H 7 N 3 O 2 S and a molecular weight of 185.21 g/mol. This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. Its core structure is recognized for its relevance in biological screening and lead optimization programs. Compounds based on the dihydropyrimidine scaffold, such as this one, are well-known in pharmaceutical research for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral effects. Specifically, the 2-thioxo moiety present in this molecule is a key feature in many bioactive tetrahydropyrimidine (THPM) derivatives that have shown promising results in in vitro assessments against various bacteria, fungi, and human tumor cell lines. Its physicochemical properties, including a polar surface area (PSA) of 108 Ų and compliance with Lipinski's rule of five, make it a compound of interest for early-stage drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-11-5(10)3-2-8-6(12)9-4(3)7/h2H,1H3,(H3,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKCUARJYJLDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=S)N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Classic conditions involve refluxing the reactants in ethanol or methanol with a Brønsted acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at 80–100°C for 3–24 hours. For example, a protocol using benzaldehyde , methyl acetoacetate , and thiourea in ethanol with concentrated HCl yielded the target compound in 65–75% yield after recrystallization.

Table 1: Biginelli Reaction Optimization

AldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeHClEthanol801272
4-ChlorobenzaldehydeH₂SO₄Methanol90868
FurfuralAcOHEthanol702458

Mechanistic Insights

The reaction proceeds via:

  • Formation of an N-acyliminium ion from the aldehyde and thiourea.

  • Nucleophilic attack by the enol form of the β-ketoester.

  • Cyclization and dehydration to form the dihydropyrimidine core.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. For instance, a modified Biginelli protocol under microwave irradiation at 140°C for 5 minutes achieved a 92% yield of the compound, compared to 72% under conventional heating. This method is particularly advantageous for thermally sensitive substrates.

Key Advantages:

  • Reduced reaction time (5–15 minutes vs. 8–24 hours).

  • Higher purity due to minimized side reactions.

Alternative Cyclocondensation Strategies

O-Methylisourea Hemisulfate Route

A novel approach involves cyclocondensation of O-methylisourea hemisulfate with α,β-unsaturated ketones in dimethylformamide (DMF) at 65°C. This method avoids the use of strong acids and achieves yields up to 93%. For example:

  • Methyl 3-oxobutanoate and O-methylisourea hemisulfate in DMF with NaHCO₃ yielded the product via tautomerization of intermediates.

Hantzsch Dihydropyridine Analogy

Adapting the Hantzsch dihydropyridine synthesis, thiourea reacts with diketones (e.g., acetylacetone) and aldehydes in acetic acid. While less common, this method provides access to 4-amino-substituted derivatives with moderate yields (50–60%).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been employed to optimize the Biginelli reaction, offering:

  • Precise temperature control (±1°C).

  • Automated reactant feeding for consistent output.

  • Higher throughput (1–5 kg/day) compared to batch processes.

Table 2: Industrial vs. Laboratory-Scale Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch FlaskContinuous Flow
Catalyst Loading10–20 mol%5–10 mol%
Yield65–75%80–85%
Purity90–95%98–99%

Post-Synthesis Purification

Crude products are typically purified via:

  • Recrystallization from ethanol or ethyl acetate.

  • Column chromatography using silica gel and hexane-ethyl acetate eluents.

  • Acid-base extraction to remove unreacted thiourea.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

MethodYield (%)TimeScalabilityCost
Traditional Biginelli65–758–24 hModerateLow
Microwave85–925–15 minHighMedium
Cyclocondensation90–932–6 hHighHigh
Industrial Flow80–85ContinuousVery HighVery Low

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Against Breast Cancer Cells
    A study investigated the cytotoxic effects of several thienopyrimidine derivatives, including those related to this compound. The derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing an IC50 value as low as 4.3 µg/mL for one of the derivatives, indicating strong antiproliferative activity .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK). In vitro assays demonstrated that certain derivatives could inhibit EGFR-TK at concentrations as low as 1.83 ng/mL .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing various substituted pyrimidines through cyclocondensation reactions. These synthetic pathways allow for the generation of compounds with enhanced biological activities.

Compound Synthesis Method Yield
Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateCyclocondensation with aryl nitriles60%
Substituted dihydropyrimidinesReaction with thiourea and aldehydesVaried

Broad Spectrum of Biological Activities

Research indicates that this compound exhibits a range of pharmacological properties beyond anticancer activity:

  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection and antioxidant activities.
  • Immunomodulatory Properties : The compound's potential to modulate immune responses has been highlighted in several studies .

Mechanism of Action

The mechanism of action of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 4, and 6, as well as the heteroatom (S vs. Se) and ester group (methyl vs. ethyl). Below is a comparative analysis:

Table 1: Substituent and Functional Group Comparisons
Compound Name Position 2 Position 4 Position 6 Ester Group Key Features Reference
Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (Target) Thioxo (S) Amino (-NH₂) H Methyl High H-bond potential, bioactivity?
Ethyl 6-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Thioxo (S) Amino (-NH₂) H Ethyl Ethyl ester enhances lipophilicity
5-Acetyl-4-(4-oxochromen-3-yl)-6-phenyl-2-selenoxo-2,3-dihydropyrimidine (2f) Selenoxo (Se) Chromenyl Phenyl Acetyl Anticancer activity (untested here)
Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (16) Oxo (O) Phenyl Methyl Methyl Oxo group reduces H-bond acceptance
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate Oxo (O) 4-Nitrophenyl Methyl Methyl Nitro group increases melting point (MP)

Physical and Spectral Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

  • Thioxo vs. Selenoxo: Selenium analogs (e.g., 2f, 2g, 2h in ) exhibit higher melting points (215–259°C) compared to thioxo derivatives, likely due to increased molecular weight and packing efficiency .
  • Amino vs. Nitro substituents (e.g., ) raise melting points (e.g., 210–211°C for nitro derivatives) due to stronger dipole interactions .
  • Ester Groups : Methyl esters (e.g., compound 16 in ) generally have lower molecular weights and slightly reduced lipophilicity compared to ethyl esters .
Table 2: Comparative Physical Properties
Compound Melting Point (°C) IR (C=O, cm⁻¹) ¹H-NMR (δ, ppm) Reference
5-Acetyl-4-(4-oxochromen-3-yl)-6-phenyl-2-selenoxo-dihydropyrimidine (2f) 257–259 1696 (C=O) NH peaks at 10–12
Methyl 6-methyl-4-phenyl-2-oxo-dihydropyrimidine-5-carboxylate (16) 193–194 1714 (C=O) CH₃ at 2.59, Ar-H at 7.43–7.61
Methyl 4-(4-nitrophenyl)-6-methyl-2-oxo-dihydropyrimidine-5-carboxylate 210–211 1714 (C=O) Ar-H at 7.68–8.33, NH at 12.62
Ethyl 4-amino-2-thioxo-dihydropyrimidine-5-carboxylate Not reported ~3300 (NH) NH₂ and SH signals unresolved

Biological Activity

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and applications based on the latest research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C7H8N4O2SC_7H_8N_4O_2S. The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyrimidines, including this compound, exhibit significant antimicrobial properties. A study involving the synthesis of various dihydropyrimidine derivatives reported that certain compounds displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity. Furthermore, it demonstrated selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act by:

  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : There is evidence indicating that this compound can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antibacterial Activity : A recent study synthesized various dihydropyrimidine derivatives and tested their antibacterial properties against a panel of pathogens. This compound showed a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Efficacy : In a mouse model of breast cancer, treatment with this compound resulted in significant tumor size reduction compared to control groups. The study reported an increase in apoptotic markers within tumor tissues following treatment .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Selectivity
This compoundAntibacterial, AnticancerLow micromolarHigh
Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylateAntibacterialModerateModerate
Methyl 6-methylthio-pyrimidinoneAnticancerHigh micromolarLow

This table illustrates the comparative potency and selectivity of this compound relative to similar compounds.

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